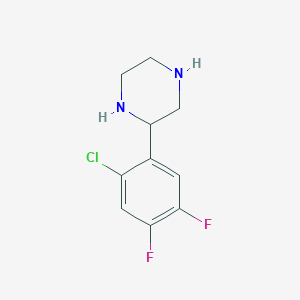![molecular formula C17H28O8S2 B12859164 (3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dioxolane, furan, and sulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of the sulfonothioyl group. Typical synthetic routes may involve:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Furan Ring: This may involve cyclization reactions using appropriate precursors.
Introduction of the Sulfonothioyl Group: This step may involve the reaction of a thiol with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur in the sulfonothioyl group makes it susceptible to oxidation reactions.
Reduction: The compound may undergo reduction reactions, particularly at the sulfonothioyl group.
Substitution: The functional groups present in the molecule can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may vary depending on the specific functional group involved, but typical reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonothioyl group may yield sulfonic acids, while reduction may yield thiols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which the compound exerts its effects will depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonyl)butanoate: Similar structure but with a sulfonyl group instead of a sulfonothioyl group.
(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonamido)butanoate: Similar structure but with a sulfonamido group.
Uniqueness
The presence of the sulfonothioyl group in the compound makes it unique compared to similar compounds, potentially offering different reactivity and applications.
Propriétés
Formule moléculaire |
C17H28O8S2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylsulfonothioylbutanoate |
InChI |
InChI=1S/C17H28O8S2/c1-16(2)20-9-10(23-16)12-13(14-15(22-12)25-17(3,4)24-14)21-11(18)7-6-8-27(5,19)26/h10,12-15H,6-9H2,1-5H3/t10-,12-,13+,14-,15-,27?/m1/s1 |
Clé InChI |
WBJRMCPBPQRWRA-CQRVIDKPSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C |
SMILES canonique |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
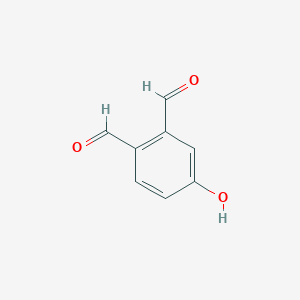
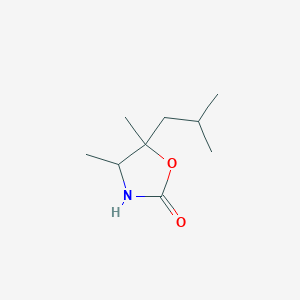
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
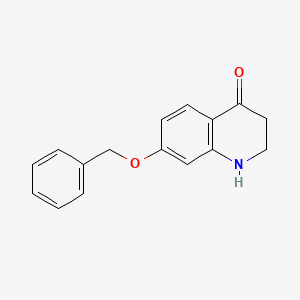

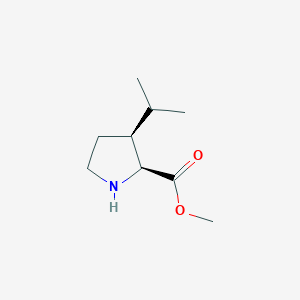
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
